molecular formula C8H9NO4 B13366701 Ethyl 2,6-dihydroxynicotinate

Ethyl 2,6-dihydroxynicotinate

Cat. No.: B13366701
M. Wt: 183.16 g/mol
InChI Key: OYOVEKUWSKJFRL-UHFFFAOYSA-N
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Description

Ethyl 2,6-dihydroxynicotinate: is an organic compound with the molecular formula C8H9NO4. It is a derivative of nicotinic acid and is characterized by the presence of two hydroxyl groups at the 2 and 6 positions of the pyridine ring, along with an ethyl ester group at the carboxyl position.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2,6-dihydroxynicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of ethyl 2,6-dihydroxynicotinate involves its interaction with specific molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and reducing oxidative stress. It may also inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects . The exact molecular targets and pathways are still under investigation, but studies suggest involvement in nicotinate and nicotinamide metabolism .

Comparison with Similar Compounds

Ethyl 2,6-dihydroxynicotinate can be compared with other similar compounds, such as:

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual hydroxyl groups and ethyl ester functionality make it a versatile intermediate in organic synthesis and a potential candidate for therapeutic applications .

Properties

IUPAC Name

ethyl 2-hydroxy-6-oxo-1H-pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO4/c1-2-13-8(12)5-3-4-6(10)9-7(5)11/h3-4H,2H2,1H3,(H2,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYOVEKUWSKJFRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=O)C=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.16 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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